(3-(3-Bromophenyl)isoxazol-5-yl)methanol
Overview
Description
Scientific Research Applications
Asymmetric Synthesis Applications
The compound has been involved in the efficient synthesis of [1-(Silylmethyl)allenyl]methanols, which were synthesized from aldehydes and (4-bromobut-2-ynyl)trimethylsilane. This method showcased good yields and enantioselectivities, highlighting the compound's utility in producing (1,3-butadien-2-yl)methanols with no regioselectivity issues and tolerating a wide range of functionalities (Durán-Galván & Connell, 2010).
Functional Isoxazole Derivatives Synthesis
In the synthesis of functional isoxazole derivatives, (3-(3-Bromophenyl)isoxazol-5-yl)methanol's derivatives, specifically (5-arylisoxazol-3-yl)chloromethanes, reacted with substituted phenols under Williamson reaction conditions. This process led to the formation of various 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles, demonstrating the compound's role in creating structurally diverse isoxazoles with potential application in drug development and materials science (Potkin et al., 2015).
Methanol Utilization in Organic Synthesis
A study on using methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes underscores the broader context in which related compounds can be applied. Although not directly involving this compound, this research highlights the ongoing exploration of methanol's role in organic synthesis, potentially aligning with the compound's utility in reactions requiring methanol (Sarki et al., 2021).
Antioxidant Activity of Bromophenols
Bromophenols isolated from marine sources have shown significant antioxidant activity, suggesting potential health and pharmaceutical applications. While the specific compound was not directly mentioned, the research on bromophenols' antioxidant properties provides insight into how structurally similar bromophenol derivatives might offer beneficial effects (Li et al., 2011).
Safety and Hazards
The safety data sheet for “(3-(3-Bromophenyl)isoxazol-5-yl)methanol” suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
[3-(3-bromophenyl)-1,2-oxazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMMLKIHWWANR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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